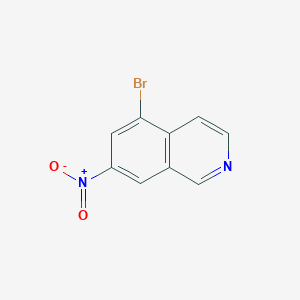

5-Bromo-7-nitroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5BrN2O2 |

|---|---|

Molekulargewicht |

253.05 g/mol |

IUPAC-Name |

5-bromo-7-nitroisoquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h1-5H |

InChI-Schlüssel |

YZXJMBIEMVUZJY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC2=C1C(=CC(=C2)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Bromo 7 Nitroisoquinoline and Analogous Systems

Classic Cyclization Reactions for Isoquinoline (B145761) Core Construction

The foundational approaches to constructing the isoquinoline skeleton involve the cyclization of acyclic precursors. These methods, established in the annals of organic chemistry, offer pathways to a wide variety of substituted isoquinolines, contingent on the availability of the requisite starting materials.

Bischler-Napieralski Reaction and its Derivatives

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. thieme-connect.dewikipedia.orgjk-sci.com The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a strong Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). thieme-connect.dewikipedia.orgnrochemistry.com

The cyclization is an electrophilic aromatic substitution, and its success is often dependent on the electronic nature of the aromatic ring. jk-sci.com For the synthesis of 5-bromo-7-nitroisoquinoline via this route, a plausible precursor would be an N-acyl derivative of 2-(3-bromo-5-nitrophenyl)ethanamine. The electron-withdrawing nature of both the bromo and nitro groups would significantly deactivate the benzene (B151609) ring towards electrophilic attack, likely necessitating harsh reaction conditions. For substrates lacking electron-donating groups, refluxing in POCl₃ with phosphorus pentoxide (P₂O₅) is often most effective. jk-sci.com

Table 1: General Conditions for the Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Solvents | Temperature Range | Substrate Scope | Ref. |

| POCl₃ | Toluene, Xylene, Acetonitrile | Reflux | Tolerates a range of substituents | wikipedia.orgnrochemistry.com |

| P₂O₅ | POCl₃, Toluene | High Temperature | Effective for deactivated systems | jk-sci.com |

| PPA | - | 100-200 °C | Often used for less reactive substrates | thieme-connect.de |

| Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 °C | Mild conditions, good for sensitive substrates | wikipedia.org |

Pictet-Spengler Reaction and its Modern Adaptations

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required.

For the synthesis of this compound, the required starting material would be 2-(3-bromo-5-nitrophenyl)ethanamine. The reaction would be carried out with a one-carbon electrophile, such as formaldehyde (B43269) or its equivalent. The strongly deactivating bromo and nitro substituents would make the cyclization step challenging, likely requiring strong acid catalysis and elevated temperatures. wikipedia.org Modern adaptations of this reaction sometimes employ milder conditions or alternative catalysts to improve yields and substrate scope. researchgate.net

Pomeranz-Fritsch Reaction and Related Condensation Pathways

The Pomeranz-Fritsch reaction offers a versatile method for preparing isoquinolines from a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal (B89532). organicreactions.org The reaction proceeds in two stages: the formation of a Schiff base, followed by an acid-catalyzed cyclization and elimination to form the isoquinoline ring. organicreactions.org

To synthesize this compound using this method, one would start with 2-bromo-5-nitrobenzaldehyde (B1279160) and aminoacetaldehyde diethyl acetal. The cyclization step is an electrophilic aromatic substitution and is sensitive to the substituents on the benzaldehyde ring. The presence of two deactivating groups would likely lead to low yields under standard conditions. organicreactions.org Various modifications to the reaction conditions, such as the use of different acid catalysts, have been explored to improve the efficiency of this transformation for a range of substituted benzaldehydes.

Direct Functionalization Approaches for Bromo- and Nitro-Isoquinolines

An alternative strategy to the construction of this compound is the direct functionalization of the pre-formed isoquinoline ring. This involves the sequential introduction of the bromo and nitro groups through regioselective electrophilic substitution reactions. The order of these reactions and the directing effects of the substituents are critical for achieving the desired 5,7-substitution pattern.

Regioselective Electrophilic Substitution: Bromination Studies

The bromination of isoquinoline itself can lead to a mixture of products. However, by controlling the reaction conditions, regioselective bromination can be achieved. For instance, bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) at low temperatures has been shown to produce 5-bromoisoquinoline (B27571) in good yield. orgsyn.orgresearchgate.net This selectivity is crucial as it provides a key intermediate for subsequent nitration.

Regioselective Electrophilic Substitution: Nitration Studies

Achieving nitration at the 7-position of 5-bromoisoquinoline would require overcoming the inherent electronic preference for the 8-position. This might involve the use of specialized nitrating agents or catalyst systems that can alter the regiochemical outcome. However, established procedures for the selective nitration of 5-bromoisoquinoline at the 7-position are not well-documented in the literature.

A more viable approach would be to start with 7-nitroisoquinoline (B179579) and then perform a regioselective bromination at the 5-position. The synthesis of 7-nitroisoquinoline can be achieved, although it is often a minor product in the direct nitration of isoquinoline. Separation of the 5-nitro and 7-nitro isomers can be challenging.

Table 2: Key Reagents in the Synthesis of Bromo- and Nitro-Substituted Isoquinolines

| Starting Material | Reagent(s) | Product(s) | Key Observations | Ref. |

| Isoquinoline | N-Bromosuccinimide, H₂SO₄ | 5-Bromoisoquinoline | High regioselectivity at low temperatures. | orgsyn.orgresearchgate.net |

| 5-Bromoisoquinoline | KNO₃, H₂SO₄ | 5-Bromo-8-nitroisoquinoline | High regioselectivity for the 8-position. | thieme-connect.deorgsyn.org |

| 2-Bromo-1-methyl-4-nitrobenzene | CrO₃, Ac₂O, H₂SO₄ | 2-Bromo-4-nitrobenzaldehyde | A potential precursor for the Pomeranz-Fritsch reaction. | chemicalbook.com |

An in-depth analysis of the synthetic routes for this compound and its related isoquinoline analogs reveals a diverse array of chemical strategies. These methodologies range from nucleophilic substitution reactions to sophisticated transition metal-catalyzed processes and multi-component reactions, each offering unique advantages in accessing the complex isoquinoline scaffold.

Chemical Reactivity and Transformation of 5 Bromo 7 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a strongly electron-withdrawing nitro group makes the isoquinoline (B145761) ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group.

Regioselectivity and Mechanism of Nucleophilic Attack on the Isoquinoline Core

The mechanism for SNAr reactions is typically a two-step addition-elimination process. stackexchange.com First, the nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

In 5-Bromo-7-nitroisoquinoline, the positions most activated towards nucleophilic attack are those ortho and para to the strongly electron-withdrawing nitro group. The bromine atom at the C-5 position is ortho to the nitro group at C-7. Consequently, the C-5 carbon is highly electrophilic and the primary site for nucleophilic attack. The bromine atom is a good leaving group, facilitating this substitution.

The general mechanism can be depicted as follows:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C-5 position, which bears the bromine atom. This breaks the aromaticity of the ring and forms a negatively charged Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group at C-7, which provides significant stabilization for this intermediate.

Elimination: The complex then expels the bromide ion (Br⁻) as the leaving group, and the aromaticity of the isoquinoline ring is re-established, yielding the 5-substituted-7-nitroisoquinoline product.

Influence of Bromo and Nitro Substituents on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly influenced by both the bromo and nitro substituents.

Bromo Group: The bromine atom (-Br) serves a dual role. While it is an electron-withdrawing group via induction, its primary role in this context is that of a good leaving group. Halogens are effective leaving groups in SNAr reactions. Studies on similar compounds, such as 4-bromo-5-nitrophthalonitrile, have shown excellent chemoselectivity where the bromine atom is substituted preferentially over the nitro group. researchgate.netrsc.org This high mobility of the bromine atom makes the C-5 position the reactive site for substitution. researchgate.netrsc.org

The combined effect of a potent activating group (nitro) and a good leaving group (bromo) positioned ortho to each other renders the C-5 position of this compound highly susceptible to nucleophilic displacement.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Role in SNAr |

|---|---|---|---|

| Nitro (-NO₂) | C-7 | Strong electron-withdrawal (-I, -M) | Activates the ring, stabilizes the Meisenheimer complex |

| Bromo (-Br) | C-5 | Inductive electron-withdrawal (-I) | Acts as the primary leaving group |

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of additional deactivating groups further reduces its reactivity.

Directional Effects of Bromo and Nitro Groups on EAS

The regioselectivity of EAS reactions on this compound is determined by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. In acidic media, the isoquinoline nitrogen is protonated, which strongly deactivates the pyridine (B92270) ring and directs incoming electrophiles to the benzene ring, primarily at the C-5 and C-8 positions.

However, in this compound, these positions are already substituted or influenced by other groups. The directing effects are as follows:

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. quizlet.com It strongly withdraws electron density from the ring, making substitution difficult. It will direct incoming electrophiles to the positions meta to itself, which are C-5 and C-8a (the bridgehead carbon, which is unreactive). Since C-5 is occupied, its directing influence points towards C-8a.

Bromo Group (-Br): This is a deactivating group but an ortho-, para-director. It deactivates the ring through its inductive effect but directs incoming electrophiles to the positions ortho (C-6) and para (C-8) to itself.

Competitive Substitution Patterns in Polysubstituted Isoquinolines

The outcome of an EAS reaction on this compound would depend on the competition between these directing effects. Both the nitro and bromo groups are deactivating, meaning harsh reaction conditions would be required.

The directing effects can be summarized as follows:

The nitro group at C-7 deactivates the ring and directs meta (to C-5 and C-8a).

The bromo group at C-5 deactivates the ring and directs ortho (to C-6) and para (to C-8).

Considering these competing influences:

Position C-6: This position is ortho to the bromo group.

Position C-8: This position is para to the bromo group.

Both C-6 and C-8 are activated by the directing effect of the bromine atom. The powerful deactivating effect of the nitro group on the entire ring system makes any EAS reaction challenging. However, if a reaction were to occur, substitution would most likely be directed by the ortho-, para-directing bromo group to either the C-6 or C-8 position, as the nitro group's meta-directing influence points to an already substituted carbon. Between C-6 and C-8, steric hindrance might play a role in determining the final product distribution.

Table 2: Predicted EAS Regioselectivity

| Position | Influence from C-5 Bromo | Influence from C-7 Nitro | Predicted Outcome |

|---|---|---|---|

| C-6 | ortho (directing) | - | Possible site of substitution |

| C-8 | para (directing) | - | Possible site of substitution |

Reactivity of the Nitro Group

The nitro group itself is a versatile functional group that can undergo various transformations, most notably reduction. The reduction of the nitro group on an aromatic ring is a common and useful reaction in organic synthesis.

The nitro group of this compound can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Iron (Fe) or Zinc (Zn) in acidic solution

Catalytic hydrogenation (e.g., H₂, Pd/C)

This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating and ortho-, para-directing amino group. The resulting 5-Bromo-7-aminoisoquinoline would have significantly different chemical reactivity compared to the starting material. The presence of the amino group would activate the ring towards electrophilic aromatic substitution and provide a handle for further functionalization, such as diazotization reactions.

Reactivity of the Bromo Group

The bromine atom at the C5 position is another key site for chemical modification, offering a handle for the introduction of a wide array of substituents through various metal-catalyzed and metal-mediated reactions, as well as nucleophilic displacement.

The bromo group on the this compound scaffold is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted isoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of biaryl compounds. The reaction of this compound with various arylboronic acids would yield 5-aryl-7-nitroisoquinolines.

Heck Coupling: The Heck reaction couples the bromo-substituted isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the isoquinoline and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: The Negishi coupling involves the reaction of the bromo-substituted isoquinoline with an organozinc reagent, catalyzed by a palladium or nickel complex.

The efficiency and success of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. uzh.ch

Below is a table summarizing key cross-coupling reactions applicable to the bromo group:

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, base | C-C (aryl-aryl) |

| Heck | Alkene | Pd catalyst, base | C-C (aryl-alkene) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (aryl-alkyne) |

| Negishi | Organozinc | Pd or Ni catalyst | C-C |

This table provides a summary of major cross-coupling reactions involving a bromo substituent.

The bromo group can also be transformed through metalation reactions.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to a lithium-halogen exchange. This generates a highly reactive 5-lithiated-7-nitroisoquinoline intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C5 position.

Grignard Formation: The formation of a Grignard reagent by reacting this compound with magnesium metal is also a possibility. However, the presence of the nitro group could potentially interfere with the formation of the Grignard reagent, as nitro groups can be reduced by Grignard reagents. Careful control of reaction conditions would be necessary.

Direct nucleophilic displacement of the bromine atom in this compound is generally challenging under standard nucleophilic aromatic substitution (SNAr) conditions. The bromine atom is on the benzenoid ring of the isoquinoline, which is less activated towards nucleophilic attack compared to positions on the pyridinoid ring. However, the presence of the electron-withdrawing nitro group at the C7 position can activate the ring system towards nucleophilic attack to some extent. In some activated systems, such as 4-bromo-5-nitrophthalodinitrile, both the bromo and nitro groups can be displaced by nucleophiles. researchgate.net

Chemo- and Regioselective Transformations of this compound

The presence of two distinct reactive sites, the bromo group and the nitro group, allows for chemo- and regioselective transformations. The choice of reagents and reaction conditions determines which functional group will react.

For example, the reduction of the nitro group can be achieved selectively in the presence of the bromo group by using appropriate reducing agents like iron in acetic acid or tin(II) chloride. commonorganicchemistry.com Conversely, cross-coupling reactions at the bromo position can be performed while leaving the nitro group intact.

The ability to selectively manipulate either the bromo or the nitro group makes this compound a valuable building block for the synthesis of complex and highly functionalized isoquinoline derivatives. researchgate.net The order of reactions is crucial in a synthetic strategy. For instance, reducing the nitro group first to an amino group would significantly alter the electronic properties of the ring and could influence the outcome of subsequent cross-coupling reactions at the bromo position.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of 5-bromo-7-nitroisoquinoline is expected to be dominated by absorptions from the aromatic ring, the nitro group, and the carbon-bromine bond.

Aromatic C-H Stretching: Bands for the stretching of sp² C-H bonds on the aromatic ring are typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp to medium absorptions between 1400-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the isoquinoline (B145761) ring system.

N-O Stretching (Nitro Group): The nitro group is a strong IR absorber and provides two distinct, strong bands. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is found between 1335-1380 cm⁻¹. The presence of these two strong bands is a definitive indicator of the nitro group.

C-Br Stretching: The carbon-bromine stretching vibration typically appears in the far-infrared region, often between 500-680 cm⁻¹. This absorption can sometimes be weak and may be difficult to assign definitively from the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Sharp |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1380 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 500 - 680 | Medium-Weak |

This is an interactive data table. Users can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight.

The molecular formula for this compound is C₉H₅BrN₂O₂. A key feature in its mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two prominent molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and another two mass units higher for the molecule containing ⁸¹Br (M+2).

Calculated M⁺• (C₉H₅⁷⁹BrN₂O₂): m/z ≈ 251.96

Calculated (M+2)⁺• (C₉H₅⁸¹BrN₂O₂): m/z ≈ 253.96

The fragmentation pattern provides structural clues. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and the loss of NO (30 Da). The loss of the bromine atom (79 or 81 Da) is also a likely fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion / Fragment | Notes |

| 252 / 254 | [C₉H₅BrN₂O₂]⁺• | Molecular ion peaks (M⁺• and (M+2)⁺•) showing characteristic ~1:1 bromine isotope pattern. |

| 206 / 208 | [C₉H₅BrN]⁺• | Loss of NO₂ from the molecular ion. Isotopic pattern retained. |

| 222 / 224 | [C₉H₅BrN₂O]⁺• | Loss of O from the molecular ion. |

| 173 | [C₉H₅N₂O₂]⁺• | Loss of Br radical from the molecular ion. |

| 127 | [C₉H₅N]⁺• | Loss of Br and NO₂. |

This is an interactive data table. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. This technique provides invaluable data for the verification of the molecular formula of newly synthesized or isolated substances.

As of the latest available data, specific High-Resolution Mass Spectrometry (HRMS) data for this compound has not been reported in publicly accessible scientific literature. While theoretical calculations can predict the expected exact mass, experimental verification is essential for definitive structural confirmation.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₅Br¹⁴N₂O₂ | ⁷⁹Br | 251.9589 |

| C₉H₅Br¹⁴N₂O₂ | ⁸¹Br | 253.9568 |

Note: This table represents calculated theoretical values. Experimental HRMS data is required for empirical validation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique allows for the detailed analysis of molecular geometry, conformational preferences, and the nature of intermolecular forces that govern the crystal packing.

A thorough search of academic databases and crystallographic repositories indicates that the crystal structure of this compound has not yet been determined and reported. The successful growth of single crystals suitable for X-ray diffraction analysis is a prerequisite for such studies.

Confirmation of Molecular Geometry, Bond Lengths, and Bond Angles

In the absence of experimental X-ray crystallographic data, the precise bond lengths and angles of this compound remain unconfirmed. Computational modeling, based on theoretical principles such as density functional theory (DFT), can provide estimations of these parameters. However, these theoretical values await experimental validation.

Analysis of Conformational Preferences in the Solid State

The isoquinoline ring system is largely planar. However, the presence of substituents, such as the bromo and nitro groups, can induce minor deviations from planarity. The analysis of the solid-state conformation would reveal any such distortions and the rotational orientation of the nitro group relative to the aromatic ring. This information is currently unavailable due to the lack of crystallographic data.

Investigation of Crystal Packing Arrangements and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions, including halogen bonding, π-π stacking, and dipole-dipole interactions. An X-ray crystallographic study would elucidate these interactions, providing insights into the forces that stabilize the crystal structure. Without experimental data, the specific packing motifs and intermolecular contacts for this compound cannot be described.

Theoretical and Computational Studies on 5 Bromo 7 Nitroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex organic molecules. DFT calculations for 5-bromo-7-nitroisoquinoline would involve modeling the molecule's geometry to find its most stable conformation (ground state). From this optimized structure, a wealth of information can be derived, including electronic distribution, molecular orbital energies, and spectroscopic properties. Such calculations are typically performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) that approximate the complex interactions of electrons within the molecule. nih.govnih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govirjweb.com

For this compound, the presence of the electron-withdrawing nitro group and the halogen bromo group significantly influences these orbitals. The nitro group, in particular, would lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline (B145761). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comwuxiapptec.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. irjweb.com In the case of this compound, the strong electron-withdrawing nature of the nitro group is expected to result in a relatively small HOMO-LUMO gap, rendering the molecule susceptible to nucleophilic attack.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

The following table presents hypothetical, yet representative, energy values for the frontier molecular orbitals of this compound as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -3.0 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 | Indicates the molecule's chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govchemrxiv.org The MEP map displays different potential values on the molecule's surface using a color spectrum. wolfram.comyoutube.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show a significant accumulation of negative potential around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the isoquinoline ring would also exhibit a region of negative potential. Conversely, the carbon atoms attached to the electron-withdrawing nitro and bromo groups, as well as the hydrogen atoms on the aromatic rings, would likely exhibit positive potential, making them potential sites for nucleophilic attack. This visual representation is crucial for predicting how the molecule will interact with other reactants. nih.gov

Theoretical calculations can provide a detailed picture of how charge is distributed among the atoms in this compound. This is often achieved through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, revealing the electronic effects of the substituents.

In this compound, the highly electronegative nitrogen and oxygen atoms of the nitro group, as well as the bromine atom, would draw electron density away from the isoquinoline ring system, resulting in significant charge polarization. The carbon atoms at positions 5 and 7 would carry partial positive charges, while the nitro-group oxygens and the bromine atom would bear partial negative charges.

Bond order analysis complements this by quantifying the type and strength of the covalent bonds within the molecule. researchgate.net For instance, the C-N bond of the nitro group and the C-Br bond would exhibit a high degree of ionic character due to the large electronegativity differences. The analysis might also reveal alterations in the bond orders of the isoquinoline ring itself, indicating a deviation from perfect aromaticity due to the influence of the powerful electron-withdrawing substituents.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the reactants, transition states, intermediates, and products, it is possible to map out the entire energy profile of a reaction. This provides a deeper understanding of reaction kinetics and thermodynamics, helping to explain why certain products are formed over others.

A key aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the minimum energy required for the reaction to occur. youtube.comyoutube.com

For this compound, a common reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces either the bromo or the nitro group. Computational modeling could determine the activation energies for substitution at both the C-5 and C-7 positions. Such calculations would likely show that the activation energy for substitution is lower at the positions activated by the electron-withdrawing groups, thus predicting the most favorable reaction pathway.

Interactive Data Table: Hypothetical Activation Energies for Nucleophilic Substitution

This table provides illustrative activation energy values for a hypothetical nucleophilic aromatic substitution reaction on this compound.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Predicted Reaction Rate |

| Nucleophilic attack at C-5 (Br substitution) | 85 | Moderate |

| Nucleophilic attack at C-7 (NO2 substitution) | 70 | Fast |

| Nucleophilic attack at other ring positions | >150 | Very Slow / Unlikely |

Many organic reactions can yield multiple products, and predicting the major product (regio- or stereoselectivity) is a central challenge. Computational models are highly effective at predicting this selectivity by comparing the activation energies of competing reaction pathways. beilstein-journals.orgnih.gov The pathway with the lowest activation energy will be kinetically favored, leading to the major product. beilstein-journals.org

In the context of this compound, computational studies could predict the regioselectivity of various reactions. For example, in an electrophilic nitration of a related precursor, calculations could determine whether the incoming nitro group would preferentially add to the C-5 or C-7 position by comparing the energies of the respective transition states. researchgate.net Similarly, for reactions involving the existing this compound, MEP analysis and activation energy calculations can predict whether a nucleophile would preferentially attack the carbon attached to the bromine or the one attached to the nitro group. These predictive capabilities are invaluable for designing synthetic routes and avoiding the formation of unwanted byproducts. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate various spectroscopic parameters. nih.gov For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as electronic transitions observed in UV-Vis spectra, can be computed. researchgate.netresearchgate.net

The process typically involves optimizing the molecular geometry of the compound in a vacuum or implicit solvent model. Following optimization, vibrational frequency analysis is performed. nih.gov The resulting theoretical spectra are often scaled by a correction factor to account for systematic errors in the computational method and to improve agreement with experimental results. nih.gov Studies on related heterocyclic compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline and 5-nitroisoquinoline, have demonstrated a strong correlation between vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory and those obtained from experimental FTIR and FT-Raman measurements. nih.govresearchgate.net

Similarly, computational methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations provide a theoretical framework for assigning peaks in the experimental NMR spectrum, which is crucial for confirming the molecular structure. The agreement between calculated and experimental spectroscopic data serves as a validation of the computed equilibrium geometry and electronic structure of the molecule. researchgate.net

Below is an illustrative table showing the type of correlation typically observed between experimental and calculated spectroscopic data for a molecule like this compound.

| Spectroscopic Technique | Parameter | Experimental Value (Illustrative) | Calculated Value (Illustrative) | Deviation |

|---|---|---|---|---|

| FTIR | C-N Stretch (NO₂) | ~1530 cm⁻¹ | ~1555 cm⁻¹ | ~1.6% |

| C-Br Stretch | ~680 cm⁻¹ | ~695 cm⁻¹ | ~2.2% | |

| ¹H NMR | H-1 Chemical Shift | ~9.4 ppm | ~9.5 ppm | ~1.1% |

| H-6 Chemical Shift | ~8.7 ppm | ~8.8 ppm | ~1.1% | |

| UV-Vis | λmax | ~350 nm | ~360 nm | ~2.9% |

Note: The data in this table are illustrative examples based on typical results for similar compounds and are intended to demonstrate the nature of the correlation between experimental and theoretical values.

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations provide critical insights into its conformational dynamics and the influence of the surrounding environment, particularly the solvent. nih.govnih.gov These simulations calculate the trajectory of atoms by integrating Newton's laws of motion, allowing researchers to observe how the molecule behaves in a condensed phase, which is often more representative of real-world chemical and biological systems. nih.govmdpi.com

One of the primary applications of MD is to explore the conformational landscape of a molecule. nih.gov While this compound is a relatively rigid aromatic system, MD simulations can reveal subtle but important dynamics, such as the rotational flexibility of the nitro group. The orientation of the nitro group relative to the isoquinoline ring system can influence the molecule's dipole moment, solubility, and intermolecular interactions. Conformational analysis through MD can identify the most stable orientations and the energy barriers between different conformational states. researchgate.net

Furthermore, MD simulations are invaluable for studying the effect of solvents on molecular behavior. nih.gov The choice of solvent can significantly impact the stability, reactivity, and properties of a solute. nih.gov By explicitly including solvent molecules (such as water, ethanol, or DMSO) in the simulation box, researchers can study specific solute-solvent interactions, like hydrogen bonding and van der Waals forces. These simulations can elucidate how the solvent shell is structured around this compound and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. Such studies are crucial for understanding reaction kinetics in solution, as the solvent can stabilize transition states and alter activation energy barriers. nih.gov

The findings from MD simulations are often presented in terms of structural parameters and energetic contributions, as illustrated in the hypothetical data table below.

| Parameter | Solvent: Water | Solvent: DMSO | Solvent: Chloroform |

|---|---|---|---|

| Average Dihedral Angle (C6-C7-N-O) | 15.2° | 10.5° | 5.1° |

| Solvation Free Energy (kcal/mol) | -8.5 | -7.2 | -4.3 |

| First Solvation Shell Radius (Å) | 3.4 Å | 4.1 Å | 4.5 Å |

| Number of H-Bonds (Solute-Solvent) | 0.8 (with NO₂) | N/A | N/A |

Note: The data in this table are hypothetical and serve to illustrate the type of results obtained from MD simulations investigating solvent effects on a molecule like this compound.

Applications of 5 Bromo 7 Nitroisoquinoline in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block for Isoquinoline (B145761) Derivatives

5-Bromo-7-nitroisoquinoline serves as an exemplary building block due to its orthogonally reactive functional groups, which allow for stepwise and selective modifications. The bromine atom and the nitro group act as synthetic "handles" that can be manipulated through various transformations to introduce new functionalities and build molecular complexity.

The bromo group at the C-5 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Reactions such as the Suzuki-Miyaura coupling with boronic acids, the Heck-Mizoroki reaction with alkenes, and Stille coupling with organostannanes can be employed to introduce aryl, heteroaryl, alkyl, or alkenyl substituents at this position researchgate.netnih.govnih.govrsc.org. This reactivity is crucial for elaborating the carbon skeleton of the isoquinoline core.

The nitro group at the C-7 position provides another avenue for functionalization. It is readily reduced under various conditions (e.g., using tin(II) chloride, catalytic hydrogenation) to form the corresponding 7-aminoisoquinoline derivative researchgate.netmdpi.com. This amino group is a highly versatile intermediate. It can be acylated to form amides, sulfonylated to create sulfonamides, or undergo diazotization. The resulting diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, or hydroxyl groups researchgate.net.

Furthermore, the nitrogen atom of the isoquinoline ring itself can be alkylated to form isoquinolinium salts. This modification alters the electronic properties of the ring system, making the heterocyclic part more susceptible to reduction under mild conditions orgsyn.org. The strategic application of these reactions allows chemists to use this compound as a scaffold to generate a diverse library of substituted isoquinoline derivatives.

Table 1: Key Synthetic Transformations of this compound This table is based on the general reactivity of bromo-nitro-aryl heterocycles.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| 5-Bromo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/Alkyl/Vinyl |

| Heck-Mizoroki Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl | |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 5-Aryl/Alkenyl | |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-Amino | |

| 7-Nitro | Reduction | SnCl₂, HCl or H₂, Pd/C | 7-Amino |

| (Following Reduction) | Acyl Chloride | 7-Amido | |

| (Following Reduction) | Diazotization (NaNO₂, H⁺) then Sandmeyer (CuX) | 7-Halo/Cyano | |

| Isoquinoline N | N-Alkylation | R-X | N-Alkylisoquinolinium salt |

Precursor in the Construction of Biologically Relevant Heterocyclic Scaffolds

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties mdpi.comresearchgate.netnih.gov. This compound is a strategic starting material for synthesizing more complex, fused heterocyclic systems that often exhibit enhanced biological activity anjs.edu.iqdntb.gov.uanih.gov.

Derivatives obtained from the primary transformations of this compound, such as 5-aryl-7-aminoisoquinolines, are ideal precursors for subsequent cyclization reactions. For instance, the amino group at C-7 can be used as a nucleophile to construct a new ring fused to the isoquinoline core. Research on related isomers has demonstrated that aminoisoquinolines can be converted into derivatives with significant biological potential. For example, the synthesis of 5-amino and 5,8-diamino-isoquinoline derivatives has yielded compounds with promising antifilarial activity researchgate.net.

Similarly, the synthesis of tricyclic isoquinoline derivatives has led to the discovery of new antibacterial agents mdpi.com. The functional handles on this compound allow for the systematic construction of such polycyclic scaffolds. A synthetic strategy might involve a Suzuki coupling at the C-5 position followed by reduction of the nitro group and subsequent intramolecular cyclization to forge novel heterocyclic systems. These scaffolds are of high interest in drug discovery programs aimed at developing new therapeutic agents samipubco.comresearchgate.net.

Intermediate in the Synthesis of Complex Natural Product Analogues

Natural products are a primary source of inspiration for drug discovery, and the total synthesis of these complex molecules and their analogues is a significant endeavor in organic chemistry nih.govresearchgate.netnih.gov. Many biologically active alkaloids feature an isoquinoline or a related hydrogenated (e.g., tetrahydroisoquinoline) core nih.govresearchgate.net. While no direct synthesis of a natural product analogue has been reported starting specifically from this compound, its structure makes it a plausible intermediate for such purposes.

The synthesis of natural product analogues often involves a convergent approach where key fragments of the molecule are synthesized separately and then joined together researchgate.net. This compound could serve as a functionalized "eastern" or "western" half of a target molecule. For example, in the synthesis of a pyrrolo[2,3-c]quinoline alkaloid analogue, the bromo group could be used in a palladium-catalyzed coupling reaction to attach a complex pyrrole-containing fragment beilstein-journals.org. The nitro group could then be reduced and transformed as part of a ring-closing step to complete the polycyclic core of the natural product analogue. The ability to selectively functionalize both the C-5 and C-7 positions provides the flexibility needed to create a range of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound.

Role in Ligand Synthesis for Catalytic Systems

The development of novel ligands is critical for advancing transition-metal catalysis, as the ligand sphere around the metal center dictates the catalyst's reactivity, selectivity, and stability umsl.eduuva.esnih.gov. The isoquinoline moiety, with its nitrogen atom, is an excellent coordinating group for transition metals. This compound offers multiple pathways for its incorporation into multidentate ligand frameworks.

The nitrogen atom of the isoquinoline ring can act as one coordination site in a ligand. The bromo group at C-5 is a key site for introducing additional donor atoms. Through cross-coupling reactions, phosphorus-containing groups (e.g., diphenylphosphine), pyridyl groups, or other N-heterocycles can be installed at the C-5 position, leading to the formation of bidentate ligands of the N-N' or N-P type nih.govresearchgate.netresearchgate.net.

Alternatively, the nitro group at C-7 can be reduced to an amine. This amine can then be used to synthesize Schiff base ligands through condensation with various aldehydes or ketones researchgate.netnih.gov. The resulting imine nitrogen provides a second coordination site. If the aldehyde used in the condensation contains an additional donor atom (e.g., salicylaldehyde), a tridentate ligand can be formed. These multidentate ligands can chelate to metal centers like palladium, copper, or nickel, creating stable complexes with potential applications in various catalytic transformations, including cross-coupling reactions and oxidations nih.govresearchgate.net.

Table 2: Potential Ligand Scaffolds Derivable from this compound This table illustrates hypothetical ligand structures based on established synthetic methodologies.

| Ligand Type | Synthetic Strategy | Potential Structure |

|---|---|---|

| Bidentate (N,P-type) | Suzuki or Stille coupling at C-5 with a phosphine-containing boronic acid or stannane. | 5-(Diphenylphosphino)phenyl-7-nitroisoquinoline |

| Bidentate (N,N'-type) | Suzuki coupling at C-5 with a pyridylboronic acid. | 5-(2-Pyridyl)-7-nitroisoquinoline |

| Tridentate (N,N',O-type) | 1. Reduction of NO₂ to NH₂. 2. Condensation with salicylaldehyde (Schiff Base formation). | Schiff base from 5-bromo-7-aminoisoquinoline and salicylaldehyde |

Supramolecular Chemistry and Crystal Engineering of Isoquinoline Systems

Analysis of Non-Covalent Interactions in Molecular Assembly

The solid-state structure of 5-Bromo-7-nitroisoquinoline is expected to be dominated by a sophisticated network of non-covalent interactions. These forces, though individually weak, collectively determine the crystal packing, stability, and physicochemical properties of the material. The presence of hydrogen bond donors and acceptors, a halogen bond donor, and an extended aromatic system allows for a variety of interactions to occur simultaneously.

In the absence of classical hydrogen bond donors like O-H or N-H, the molecular assembly of this compound would be significantly influenced by weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group are potent hydrogen bond acceptors, and studies on nitro-substituted aromatic compounds frequently show the formation of C-H···O interactions that link molecules into larger supramolecular structures nih.govresearchgate.net.

The electron-withdrawing nature of both the nitro group and the bromine atom increases the acidity of the aromatic C-H protons on the isoquinoline (B145761) ring system, making them more effective hydrogen bond donors nih.gov. Consequently, these activated C-H groups can form directional interactions with the oxygen atoms of the nitro group or the nitrogen atom of the isoquinoline ring on adjacent molecules. These interactions, while weak, are numerous and play a crucial role in the formation of stable three-dimensional networks eurjchem.comsemanticscholar.org.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| C-H···O | Aromatic C-H on Isoquinoline Ring | Oxygen atom of Nitro Group (-NO₂) | Formation of chains, sheets, and linking of molecular layers. |

| C-H···N | Aromatic C-H on Isoquinoline Ring | Nitrogen atom of an adjacent Isoquinoline Ring | Contributes to the formation of layered or herringbone motifs. |

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The bromine atom in this compound, being attached to an electron-deficient aromatic ring, is a capable halogen bond donor. The strength of halogen bonds typically increases with the polarizability of the halogen atom, following the trend F ≪ Cl < Br < I researchgate.netdntb.gov.ua.

In the crystal lattice, the bromine atom can form halogen bonds with various acceptors. A prominent interaction observed in similar structures is the Br···O bond, where the acceptor is an oxygen atom from the nitro group of a neighboring molecule nih.gov. Additionally, Br···N interactions with the nitrogen of the isoquinoline ring are possible. These interactions are highly directional and contribute significantly to the specificity of molecular recognition and self-assembly nih.gov. In some cases, weak C-Br···π interactions, where the bromine atom interacts with the face of an aromatic ring, can also add stability to the crystal structure nih.gov.

The planar, electron-deficient isoquinoline ring system in this compound is primed for participation in aromatic interactions, particularly π-π stacking. The presence of the electron-withdrawing nitro group reduces the electron density of the aromatic system, favoring interactions with other aromatic rings in offset or sandwich-type arrangements. Studies on nitroarenes show that stacking interactions can be very strong and play a significant role in the binding and assembly of molecules nih.govresearchgate.net. The inclusion of a nitrogen heteroatom in the aromatic framework can further enhance the tendency to form stabilizing π-π interactions rsc.org.

Beyond the more directional forces, ubiquitous van der Waals forces play a fundamental role in ensuring efficient space-filling in the crystal lattice. Furthermore, specific interactions between nitro groups of adjacent molecules have been identified as a stabilizing factor in the crystals of polynitro-substituted compounds researchgate.netrsc.org. These interactions, described as ONO₂···π(N)NO₂, are attractive and can be comparable in strength to weak hydrogen bonds, contributing to dense molecular packing rsc.org.

Design Principles for Crystal Packing and Self-Assembly

The predictable formation of specific crystal structures from molecular components is the central goal of crystal engineering. For this compound, the design principles for its self-assembly are dictated by the hierarchy and interplay of the non-covalent interactions discussed above.

Co-crystallization and Multi-component Solid Forms of Isoquinoline Derivatives

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a specific stoichiometric ratio within a crystal lattice.

Isoquinoline derivatives are excellent candidates for co-crystallization due to the presence of the basic nitrogen atom, which can act as a reliable hydrogen bond acceptor to form robust heterosynthons with acidic co-formers (e.g., carboxylic acids). For this compound, several functional sites could participate in co-crystal formation:

The Isoquinoline Nitrogen: This is the most likely site to form a strong hydrogen bond with a co-former containing an acidic proton, such as a carboxylic acid or a phenol.

The Nitro Group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors for a variety of donor groups on a co-former.

The Bromo Group: This group can participate in halogen bonding with a Lewis basic site on a co-former.

The selection of an appropriate co-former is critical and is based on creating predictable and stable intermolecular synthons. For instance, combining this compound with a dicarboxylic acid could lead to the formation of extended chains or networks held together by strong O-H···N hydrogen bonds, fundamentally altering the crystal packing and properties of the parent compound.

Information Deficit on this compound in Computational Crystal Engineering

Comprehensive searches for scientific data pertaining to the chemical compound This compound have yielded no specific information regarding its supramolecular chemistry, crystal engineering, or computational analysis. Despite a thorough review of available scientific literature and crystallographic databases, no research findings, crystal structure data, or polymorphism studies for this particular isomer were identified.

The focus of existing research on related compounds, such as 5-bromo-8-nitroisoquinoline and other halogenated nitroquinolines, does not provide the specific data required to construct an analysis of the supramolecular and crystallographic properties of this compound. The precise substitution pattern of the bromo and nitro groups on the isoquinoline scaffold is a critical determinant of its electronic and steric properties, which in turn governs its intermolecular interactions and crystal packing. Therefore, data from other isomers cannot be extrapolated to accurately describe the behavior of this compound.

Consequently, a detailed article on the computational approaches to guiding crystal design and polymorphism for this compound, as per the requested outline, cannot be generated at this time due to the absence of foundational research on this specific compound in the public domain. Further experimental and computational studies are necessary to elucidate the solid-state characteristics of this compound.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 5-Bromo-7-nitroisoquinoline, and how does regioselectivity impact isomer formation?

- Methodology : Use electrophilic bromination of isoquinoline with N-bromosuccinimide (NBS) in sulfuric acid, followed by nitration. Key factors include:

- Temperature control : Maintain ≤0°C during bromination to suppress 8-bromo isomer formation .

- Solvent selection : Sulfuric acid enhances reactivity and selectivity for bromination at the 5-position .

- Nitration : Use fuming nitric acid or mixed acids (e.g., HNO₃/H₂SO₄) to introduce the nitro group. Monitor reaction time to avoid over-nitration.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Look for aromatic proton signals at δ 7.6–9.7 ppm (isoquinoline core) and nitro/bromo substituent effects (e.g., deshielding at δ ~8.3 ppm for 8-nitro analogs) .

- IR : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- Elemental Analysis : Validate purity (e.g., calculated for C₉H₆BrN: C 42.72%, H 1.99%, Br 31.58%, N 11.07%) .

Advanced Research Questions

Q. How can this compound be utilized in transition-metal-catalyzed cross-coupling reactions?

- Applications :

- Suzuki-Miyaura Coupling : Use Pd catalysts to replace bromine with aryl/heteroaryl groups for drug discovery scaffolds .

- Buchwald-Hartwig Amination : Convert bromine to amines for bioactive molecule synthesis (e.g., kinase inhibitors) .

- Challenges : Nitro groups may deactivate catalysts; optimize with ligands like XPhos or SPhos.

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

- Case Study : In 5-Bromo-8-nitroisoquinoline, nitro groups direct electrophiles to the ortho position. For the 7-nitro isomer, steric/electronic effects may shift reactivity.

- Experimental Design : Compare Friedel-Crafts alkylation outcomes using Lewis acids (e.g., AlCl₃ vs. FeCl₃) to map regioselectivity .

- Computational Modeling : Use DFT calculations to predict electron density distribution and reaction pathways.

Q. How does nitro group positioning (7- vs. 8-) influence biological activity in isoquinoline derivatives?

- Mechanistic Insight :

- The 7-nitro group may enhance hydrogen bonding with target proteins (e.g., enzyme active sites).

- Reduced nitro groups (to amines) enable further functionalization (e.g., diazotization for heterocycle synthesis) .

- Validation : Test in vitro against disease-relevant targets (e.g., antimicrobial or anticancer assays). Correlate activity with substituent position.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.